Methyl 2-phenoxyisobutyrate
Description
Contextualization within Modern Organic Synthesis and Materials Science
In the realm of modern organic synthesis, Methyl 2-phenoxyisobutyrate serves as a versatile building block. Its structure, which incorporates a phenoxy group attached to an isobutyrate moiety, provides a valuable scaffold for the construction of more complex molecules. jacsdirectory.com The ester functionality and the ether linkage are key reactive sites that allow for a variety of chemical transformations, making it an important intermediate in multi-step syntheses.
The application of this compound extends to the synthesis of various derivatives with potential applications in medicinal chemistry and agrochemistry. jacsdirectory.com For instance, it is a precursor in the synthesis of certain pharmaceuticals and pesticides. jacsdirectory.com Research has demonstrated its utility in the Friedel–Crafts alkylation reactions, a fundamental process in organic chemistry for the formation of carbon-carbon bonds. beilstein-journals.org A notable example includes a gold(III)-catalyzed one-pot synthesis of beclobrate, a hypolipidemic agent, where methyl 2-phenoxybutyrate (a closely related derivative) is reacted with p-chlorobenzyl acetate. beilstein-journals.org
While its role in materials science is less direct, its derivatives are integral to the synthesis of certain polymers. The phenoxyisobutyrate structure is a component of some initiators used in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). These techniques are crucial for creating well-defined polymers with specific architectures and functionalities. Although specific studies focusing solely on this compound as a direct initiator are not prevalent, the broader class of phenoxyisobutyric acid derivatives is relevant in this context. mdpi.com
Historical Trajectory and Evolution of Research Perspectives
The research trajectory of this compound is intrinsically linked to the development of fibrates, a class of amphipathic carboxylic acids used for metabolic disorders. wikipedia.org The journey began in the mid-20th century with the discovery of the lipid-lowering effects of related phenoxy compounds.
The story of clofibrate (B1669205), a prominent fibrate, is a key part of this history. Clofibrate, or ethyl p-chlorophenoxyisobutyrate, was synthesized at Imperial Chemical Industries (ICI) and introduced to the market in the late 1950s. wikipedia.org This spurred further research into phenoxyisobutyric acid derivatives, including this compound, as potential therapeutic agents. The primary focus of early research was on their hypolipidemic (lipid-lowering) properties.
Over the decades, the research perspective has broadened significantly. While the initial focus was on cardiovascular drugs, subsequent investigations have explored the utility of the phenoxyisobutyrate scaffold in other therapeutic areas. For example, research in the late 1970s on clofibrate analogues led to the discovery of the glucose-lowering properties of certain thiazolidine (B150603) derivatives, which eventually resulted in the development of a new class of anti-diabetic drugs. This highlights a shift from a singular focus on lipid metabolism to a broader exploration of the scaffold's potential in modulating various biological pathways.
Significance and Emerging Roles in Contemporary Chemical Disciplines
The significance of this compound in contemporary chemical disciplines lies in its continued use as a key intermediate and its potential for generating novel molecular architectures. Its derivatives are actively being explored for a range of biological activities beyond lipid regulation.
Recent research has focused on synthesizing novel derivatives with potential applications as:
Antidiabetic agents: New phenoxyisobutyric acid derivatives are being synthesized and evaluated for their ability to modulate targets relevant to diabetes, such as PPARγ. nih.gov
Anticancer agents: The phenoxyacetic acid scaffold, closely related to phenoxyisobutyric acid, is being used to develop novel agonists for receptors like the free fatty acid receptor 1 (FFA1), which is a target for diabetes treatment but also has implications in cancer research. researchgate.net
Anti-inflammatory and other therapeutic agents: The fibrate scaffold has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, prompting further investigation into new derivatives with enhanced activities in these areas. researchgate.net
Furthermore, the core structure of this compound is being utilized in the development of new synthetic methodologies. Its use in asymmetric catalysis, for instance, allows for the synthesis of chiral molecules with high enantiomeric purity, which is crucial for the development of modern pharmaceuticals. beilstein-journals.orgru.nl The compound and its derivatives also serve as starting materials for the synthesis of complex natural products and other biologically active molecules. rsc.org
The versatility of the phenoxyisobutyrate scaffold ensures its continued relevance in medicinal chemistry and drug discovery, with ongoing efforts to design and synthesize new derivatives with improved efficacy and novel therapeutic applications. jacsdirectory.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-methyl-2-phenoxypropanoate | nih.gov |
| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| CAS Number | 72278-52-5 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-methyl-2-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQIYYDCUSJYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993040 | |
| Record name | Methyl 2-methyl-2-phenoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72278-52-5 | |
| Record name | Propanoic acid, 2-methyl-2-phenoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72278-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-phenoxyisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072278525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-2-phenoxypropanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenoxyisobutyrate | |
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Advanced Synthetic Methodologies for Methyl 2 Phenoxyisobutyrate
Catalytic Esterification Strategies
The esterification of 2-phenoxyisobutyric acid with methanol (B129727) is a primary route to methyl 2-phenoxyisobutyrate. Modern catalytic approaches have revolutionized this process, offering enhanced control, improved yields, and more sustainable pathways compared to traditional methods.
Homogeneous Catalysis for Controlled Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers excellent control over reaction conditions and selectivity. The Fischer-Speier esterification is a classic example, typically employing a strong mineral acid as the catalyst. tamu.edusynarchive.com
In the synthesis of this compound, common homogeneous catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). sphinxsai.comaldeser.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, which can also serve as the solvent. tamu.educommonorganicchemistry.com The removal of water as it is formed, for instance, through azeotropic distillation, is another strategy to shift the equilibrium and enhance the yield. synarchive.com
Table 1: Comparison of Homogeneous Catalysts in Fischer Esterification *
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Refluxing methanol | High catalytic activity, readily available | Corrosion issues, difficult to separate from product, generates acidic waste |
| Hydrochloric Acid (HCl) | Anhydrous methanol | Effective catalyst | Volatile and corrosive, requires careful handling |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene/methanol azeotrope | Solid, easier to handle than liquid acids | Can be more expensive, requires removal |
Heterogeneous Catalysis in Sustainable Production
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, reusability, and reduced environmental impact. aldeser.orgfrontiersin.orgfrontiersin.orgmdpi.com This makes it a cornerstone of sustainable chemical production.
For the esterification of 2-phenoxyisobutyric acid, solid acid catalysts are of particular interest. These can include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides. researchgate.net These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction.
Key advantages of heterogeneous catalysts in this context include:
Easy Separation: The solid catalyst can be easily removed from the liquid reaction mixture by simple filtration. frontiersin.org
Reusability: The ability to reuse the catalyst for multiple reaction cycles significantly reduces waste and production costs. frontiersin.org
Reduced Corrosion: Solid catalysts are generally less corrosive than their liquid mineral acid counterparts.
Continuous Processing: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can improve process efficiency and scalability. mdpi.com
Table 2: Examples of Heterogeneous Catalysts for Esterification Reactions *
| Catalyst Type | Example | Key Features |
| Ion-Exchange Resins | Amberlyst-15 | Macroporous sulfonic acid resin, high acidity |
| Zeolites | H-ZSM-5 | Shape-selective, thermally stable |
| Sulfated Metal Oxides | Sulfated Zirconia | Superacidic properties, high activity |
Note: While these catalysts are widely used for esterification, specific performance data for the synthesis of this compound is limited in publicly available literature.
Organocatalytic Approaches to this compound
Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in modern organic synthesis. mdpi.comrsc.orgbeilstein-journals.org This approach avoids the use of potentially toxic and expensive metal-based catalysts. For esterification reactions, various organocatalysts, such as N-heterocyclic carbenes (NHCs), 4-dimethylaminopyridine (B28879) (DMAP), and various Brønsted acids and bases, can be employed.
While specific applications of organocatalysis for the synthesis of this compound are not extensively documented, the principles of organocatalytic esterification are well-established. For instance, DMAP is a highly effective catalyst for the acylation of alcohols with acid anhydrides or acid chlorides. Chiral organocatalysts can also be used to achieve asymmetric synthesis, which is particularly relevant for producing enantiomerically pure pharmaceuticals. beilstein-journals.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.comnbinno.comnih.govsekisuidiagnostics.com
Solvent-Free Reaction Systems and Mechanochemistry
Conducting reactions without the use of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simplified work-up procedures, and a significant reduction in waste.
Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a promising solvent-free approach. rsc.orgnih.govrsc.orgmdpi.com By grinding solid reactants together, often with a catalytic amount of a substance, reactions can be carried out rapidly and efficiently at room temperature. This technique has been successfully applied to a variety of organic transformations, including the synthesis of metal-organic frameworks and other complex molecules. rsc.orgnih.govrsc.orgmdpi.com While specific examples for the mechanochemical synthesis of this compound are yet to be widely reported, the potential for this technology to provide a greener alternative to traditional solvent-based methods is significant.
Biocatalytic Pathways and Enzymatic Esterification
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. researchgate.netnih.gov Lipases are a class of enzymes that are particularly effective at catalyzing esterification and transesterification reactions under mild conditions. chemrxiv.orgmdpi.commdpi.comnih.gov
Advantages of enzymatic esterification include:
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer side reactions. nih.gov
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption. researchgate.net
Biodegradable Catalysts: Enzymes are biodegradable and derived from renewable resources.
Solvent-Free Options: Enzymatic esterifications can often be performed in solvent-free systems, further enhancing their green credentials. mdpi.com
Table 3: Lipases Used in the Synthesis of Phenolic Esters *
| Enzyme | Source Organism | Key Characteristics |
| Lipase (B570770) B | Candida antarctica | High stability, broad substrate specificity, widely used in biocatalysis |
| Lipase | Candida rugosa | Effective for the resolution of racemic acids and alcohols |
| Lipase | Aspergillus niger | Can be used for kinetic resolution of esters |
Note: This table provides examples of lipases commonly used for the synthesis of various esters, including those with phenolic moieties. Specific kinetic data for this compound is an area of ongoing research.
Enzymatic kinetic resolution is another powerful application of biocatalysis, enabling the separation of racemic mixtures to produce enantiomerically pure compounds. crdeepjournal.orgmdpi.comcerritos.edunih.gov This is particularly relevant for the synthesis of chiral drugs. In the context of 2-phenoxyisobutyric acid derivatives, lipases can be used to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer and the newly formed ester. nih.gov
Microwave-Assisted and Photochemical Synthesis
Modern synthetic chemistry increasingly utilizes energy sources like microwaves and light to drive reactions, often leading to dramatically reduced reaction times, increased yields, and unique reactivity.
Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. researchgate.net By using microwave radiation, molecules in the reaction mixture are rapidly heated through dipolar polarization, leading to a significant increase in reaction rates. nih.gov This method is noted for being cleaner, faster, and often results in higher yields with minimal waste compared to conventional heating. researchgate.net
Table 1: Microwave-Assisted Synthesis of Methyl 2,4,5-trimethoxyphenylpropionate researchgate.net
| Step | Reactants | Conditions | Time | Yield |
|---|---|---|---|---|
| 1. Condensation | Asaronaldehyde, Malonic acid, Piperidine-AcOH | Microwave Irradiation | 4 min | 87% |
| 2. Reduction | 2,4,5-trimethoxycinnamic acid, PdCl₂, HCOOH, aq. NaOH | Microwave Irradiation | 3 min | 88% |
| 3. Esterification | 3-(2,4,5-trimethoxy)phenyl propionic acid, MeOH-H⁺ | Microwave Irradiation | 3 min | 94% |
This table illustrates a representative MAOS process for a related phenylpropionate, showcasing the rapid nature and high efficiency of the technique.
Photochemical Synthesis
Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways to construct complex molecules, often under mild conditions. acs.org The input of light energy can generate highly reactive intermediates, enabling the formation of strained or unique products that are inaccessible through thermal methods. acs.org The development of photoredox catalysis, in particular, has provided novel strategies for forming carbon-heteroatom bonds, such as the C-O bond in aryl ethers. morressier.com Methodologies combining photocatalysis with transition metals like nickel have emerged as an elegant way to effect C–O cross-couplings under gentle conditions. morressier.com
The application of photochemical methods for the direct synthesis of this compound is an area of ongoing research. Conceptually, a photocatalytic approach could involve the cross-coupling of a phenol (B47542) with a suitable isobutyrate precursor, leveraging light energy to facilitate the formation of the critical ether linkage.
Novel Synthetic Routes and Process Intensification
Process intensification aims to develop smaller, more efficient, and sustainable chemical production methods. Continuous flow synthesis and multicomponent reactions are at the forefront of this effort.
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages over traditional batch processing. organic-chemistry.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scale-up. organic-chemistry.orgresearchgate.net This technology allows for the integration of multiple synthetic steps into a single, uninterrupted process, eliminating the need to isolate and purify intermediates. morressier.comresearchgate.net
The synthesis of complex active pharmaceutical ingredients has been successfully translated from batch to continuous flow systems. organic-chemistry.org For instance, a three-step continuous flow synthesis of ibuprofen (B1674241) was developed, demonstrating the feasibility of telescoping challenging transformations into a single, efficient reactor network. organic-chemistry.orgscispace.com Such a strategy could be adapted for the production of this compound. A hypothetical flow process might involve:
Stream 1: Pumping a solution of phenol and a base.
Stream 2: Pumping a solution of methyl 2-bromoisobutyrate.
Mixing and Reaction: The streams converge in a heated microreactor or packed-bed reactor to form the ether linkage.
In-line Purification: The output stream passes through a scavenger resin or a liquid-liquid extraction unit to remove byproducts and unreacted starting materials.
Collection: The purified product stream is collected continuously.
This approach offers significant potential for improving the efficiency, safety, and scalability of this compound production.
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. MCRs are prized for their high atom and step economy, and their ability to rapidly generate complex and diverse molecular structures from simple precursors. acs.org
While no single MCR is commonly reported for the direct synthesis of the simple this compound structure, MCRs provide a powerful platform for synthesizing more complex derivatives that contain the phenoxyisobutyrate moiety. For example, a phenoxyisobutyric acid could be used as the carboxylic acid component in well-known MCRs like the Ugi or Passerini reactions.
Ugi Four-Component Reaction: Combining an aldehyde, an amine, an isocyanide, and 2-phenoxyisobutyric acid would yield a complex bis-amide product containing the core phenoxyisobutyrate structure.
Passerini Three-Component Reaction: The reaction of an aldehyde, an isocyanide, and 2-phenoxyisobutyric acid would produce an α-acyloxyamide derivative.
These strategies enable the seamless integration of the phenoxyisobutyrate scaffold into larger, more diverse molecules, which is a significant advantage in fields like drug discovery for the rapid generation of compound libraries.
Stereoselective Synthesis of Chiral Phenoxyisobutyrate Derivatives
Many pharmaceuticals are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or cause adverse effects. Therefore, the development of stereoselective synthetic methods is crucial. For phenoxyisobutyrate derivatives containing a chiral center, controlling the stereochemistry is a key synthetic challenge. Several modern strategies can be employed to achieve this.
Asymmetric Catalysis This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For example, a copper-catalyzed asymmetric cyclization has been used to synthesize chiral piperidines with high enantioselectivity. A similar strategy could be envisioned for creating chiral phenoxyisobutyrate precursors, where a chiral transition metal catalyst directs the formation of a key stereocenter.
Chiral Auxiliaries A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. The use of chiral sulfinyl compounds, such as tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of chiral amines and other molecules. A similar approach for a phenoxyisobutyrate derivative could involve attaching a chiral auxiliary to an isobutyrate precursor, performing a stereoselective alkylation or other transformation, and then cleaving the auxiliary to yield the enantiopure product.
Chemo-Enzymatic Synthesis Enzymes are highly selective catalysts that can perform complex transformations with exceptional stereocontrol. Chemo-enzymatic strategies combine the advantages of chemical synthesis with the selectivity of biocatalysis. For example, lipases have been used for the efficient Baeyer-Villiger oxidation to produce valuable chiral epoxides, which are versatile synthetic precursors. An enzymatic resolution of a racemic mixture of a phenoxyisobutyrate ester or a precursor alcohol could be employed to isolate a single enantiomer.
Table 2: Methodologies for Stereoselective Synthesis
| Strategy | Description | Conceptual Application to Phenoxyisobutyrates |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor using a chiral metal complex. |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct a diastereoselective reaction. | Covalent attachment of a chiral alcohol to 2-phenoxyisobutyric acid, followed by a diastereoselective reaction at a different position, and subsequent removal of the auxiliary. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-catalyzed hydrolysis of racemic this compound, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. |
These advanced methods provide a powerful toolkit for the synthesis of specific enantiomers of chiral phenoxyisobutyrate derivatives, which is essential for the development of modern therapeutics.
Reaction Mechanisms and Chemical Transformations of Methyl 2 Phenoxyisobutyrate
Hydrolysis Mechanisms and Kinetic Studies
Under acidic conditions, the hydrolysis of esters like Methyl 2-phenoxyisobutyrate typically proceeds through a multi-step mechanism known as A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucalgary.calibretexts.org This pathway is an equilibrium process. libretexts.org
The mechanism involves the following steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucalgary.ca
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the phenoxy oxygen. This is a rapid equilibrium step that converts the phenoxy group into a better leaving group (phenol).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of phenol (B47542) (C₆H₅OH).
Deprotonation : The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding 2-hydroxyisobutyric acid. libretexts.org
| Ester | k_A (M⁻¹s⁻¹) | k_B (M⁻¹s⁻¹) | Half-life (pH 7, 25°C) |
| Methyl acetate | 1.1 x 10⁻⁴ | 0.11 | 2 years |
| Ethyl acetate | 6.3 x 10⁻⁵ | 0.07 | 3.5 years |
| Methyl phenylacetate | 7.8 x 10⁻⁵ | 1.4 | 38 days |
| Ethyl benzoate | 1.5 x 10⁻⁵ | 0.015 | 7.5 years |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that follows a B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucalgary.cachemistrysteps.com This reaction is generally faster and more efficient for achieving complete hydrolysis than the acid-catalyzed counterpart because the final step is irreversible.
The mechanism proceeds as follows:
Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. ucalgary.ca
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion (C₆H₅O⁻) as the leaving group.
Acid-Base Reaction : In the final, irreversible step, the phenoxide ion, being a relatively strong base, deprotonates the newly formed 2-hydroxyisobutyric acid. This acid-base reaction yields a carboxylate salt and phenol. This step drives the reaction to completion. ucalgary.cachemistrysteps.com
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters with high efficiency and often with significant stereoselectivity. researchgate.netnih.gov These biocatalysts are widely used for the kinetic resolution of racemic esters. Lipases and esterases belong to the family of serine hydrolases, and their catalytic mechanism involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the active site.
The general mechanism involves:
Acylation : The serine residue's hydroxyl group, activated by the other members of the triad, acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion (phenol in this case) and forming a covalent acyl-enzyme intermediate.
Deacylation : A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.
Substrate Specificity : The ability of an enzyme to hydrolyze this compound depends on the topology and chemical nature of its active site. nih.govacs.org Esterases generally show maximum activity towards water-soluble esters with short-chain carboxylic acids (typically fewer than 10 carbon atoms). nih.gov Studies on structurally similar compounds, such as methyl 2-phenoxypropionates, show that lipases from organisms like Candida rugosa can effectively catalyze their hydrolysis. researchgate.net The enantioselectivity of the reaction is highly dependent on the specific enzyme and the reaction conditions. researchgate.net The bulky nature of the 2-phenoxyisobutyrate substrate may influence its ability to fit within the active site of some enzymes, a key determinant of substrate specificity. nih.gov
| Substrate | Enzyme | Enantiomeric Excess (ee %) of Acid |
| Methyl 2-phenoxypropionate | Candida rugosa Lipase (B570770) (CRL) | >95% (R) |
| Methyl 2-(2,4-dichlorophenoxy)propionate | Candida rugosa Lipase (CRL) | 98% (R) |
| Methyl 2-fluoro-2-phenylpropionate | Candida rugosa Lipase (CRL) | 85% (S) |
Table 2. Examples of enantioselective hydrolysis of various phenoxy and related esters using Candida rugosa Lipase (CRL), demonstrating the high degree of stereocontrol achievable with enzymatic catalysts. Data from related substrates suggests that enzymatic resolution of this compound is feasible. researchgate.net
Transesterification Reactions and Equilibrium Dynamics
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process where the alkoxy group of the ester is exchanged. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The key steps are protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (methanol). To drive the equilibrium toward the desired product, the reactant alcohol is typically used in large excess, often as the solvent. wikipedia.org
Base-Catalyzed Transesterification : This pathway involves an alkoxide, generated by reacting an alcohol with a strong base, as the nucleophile. masterorganicchemistry.com The alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the new ester. youtube.com The reaction equilibrium is governed by the relative concentrations and stabilities of the reactants and products. Removing the displaced alcohol (methanol) as it forms can effectively shift the equilibrium to favor the product.
Mechanisms of Radical Reactions Involving this compound
The involvement of esters in radical reactions often pertains to their use as precursors for initiators in controlled radical polymerization techniques.
This compound itself is not a conventional initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Standard initiators for these processes require a functional group that can be readily and reversibly cleaved to generate a radical species. wikipedia.org
Atom Transfer Radical Polymerization (ATRP) : ATRP relies on initiators that possess a weak, homolytically cleavable bond, typically a carbon-halogen bond. sigmaaldrich.com A structurally analogous and widely used ATRP initiator is Methyl 2-bromoisobutyrate . The mechanism proceeds as follows:
Activation : A transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand) abstracts the bromine atom from Methyl 2-bromoisobutyrate. This homolytic cleavage generates a 2-methoxycarbonylprop-2-yl radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂/L). researchgate.net
Propagation : The generated radical adds to a monomer molecule (e.g., styrene (B11656) or methyl methacrylate), initiating the polymer chain growth.
Deactivation : The oxidized metal complex (Cu(II)Br₂/L) can transfer a bromine atom back to the propagating polymer radical. This deactivates the radical, reforming a dormant polymer chain with a halogen end-group and regenerating the Cu(I) activator.
This rapid, reversible activation-deactivation equilibrium keeps the concentration of active radicals low at any given moment, minimizing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. cmu.edu The C-O bond of the phenoxy group in this compound is not susceptible to this type of activation by ATRP catalysts.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT polymerization does not use a conventional initiator in the same way as ATRP. Instead, it is a reversible-deactivation radical polymerization that is mediated by a chain transfer agent, typically a thiocarbonylthio compound (e.g., a dithioester or trithiocarbonate). A standard radical source (like AIBN) is used to generate radicals, which then react with the RAFT agent to establish the equilibrium that controls the polymerization. This compound lacks the necessary thiocarbonylthio functionality to act as a RAFT agent.
Photoinduced Radical Processes
The interaction of this compound with ultraviolet (UV) radiation can induce the formation of radical species through the homolytic cleavage of its covalent bonds. While direct photolysis studies on this compound are not extensively documented, the photochemical behavior of structurally similar phenoxyacetic acids and other esters allows for the prediction of its photoinduced radical processes. The primary targets for photochemical cleavage are the C-O ether bond and the ester functional group.
Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond dissociation. One probable pathway is the cleavage of the ether bond between the phenoxy group and the isobutyrate moiety, resulting in the formation of a phenoxy radical and a methyl 2-isobutyrate radical.
Pathway 1: Ether Bond Cleavage
Another potential photoinduced process involves the fragmentation of the ester group. This can occur through various pathways, including the cleavage of the O-CH₃ bond or the C-COOCH₃ bond, although these are generally considered to require higher energy.
The generated radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from solvent molecules, recombination, or further fragmentation. For instance, the phenoxy radical can abstract a hydrogen atom to form phenol. The stability of the tertiary radical formed from the isobutyrate moiety suggests that ether bond cleavage is a significant pathway. In the presence of oxygen, these radicals can also lead to the formation of peroxy radicals, initiating photo-oxidative degradation processes.
The specific radical processes and their efficiencies are dependent on factors such as the wavelength of the incident light, the solvent, and the presence of photosensitizers or quenchers.
Nucleophilic Acyl Substitution and Other Derivatization Reactions
The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acid derivatives. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the methoxy (B1213986) group as a leaving group.
General Mechanism of Nucleophilic Acyl Substitution:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen is formed.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
Common nucleophilic acyl substitution reactions for this compound include hydrolysis, transesterification, and amidation.
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can be hydrolyzed to 2-phenoxyisobutyric acid and methanol (B129727). Basic hydrolysis, also known as saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid.
Transesterification: This reaction involves the exchange of the methoxy group with another alkoxy group from an alcohol (R'OH). wikipedia.org The reaction is often catalyzed by an acid or a base and is an equilibrium process. wikipedia.org To drive the reaction to completion, the alcohol reactant is usually used in excess, or the methanol by-product is removed. wikipedia.org
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of 2-phenoxyisobutyramide. This reaction is generally slower than hydrolysis or transesterification and may require higher temperatures or catalysts. nih.gov
The reactivity of this compound in these reactions is influenced by steric hindrance from the two methyl groups adjacent to the carbonyl carbon, which may slow the rate of nucleophilic attack compared to less substituted esters.
Below is a table summarizing kinetic data for the alkaline hydrolysis of a structurally related ester, illustrating the influence of reaction conditions.
| Ester | Nucleophile | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) |
|---|---|---|---|---|---|
| Ethyl-2-bromoisobutyrate | H₂O | NaOH | Water/Toluene | 30 | 0.035 L mol⁻¹ s⁻¹ |
| Ethyl-2-bromoisobutyrate | H₂O | KOH | Water/Toluene | 30 | 0.042 L mol⁻¹ s⁻¹ |
| Ethyl-2-bromoisobutyrate | H₂O | NaOH | Water/Toluene | 40 | 0.068 L mol⁻¹ s⁻¹ |
| Ethyl-2-bromoisobutyrate | H₂O | KOH | Water/Toluene | 40 | 0.081 L mol⁻¹ s⁻¹ |
Data is for a structurally similar compound, ethyl-2-bromoisobutyrate, to illustrate kinetic principles. researchgate.net
Thermal Decomposition Pathways and Stability Mechanisms
The thermal stability of this compound is determined by the bond energies within the molecule. At elevated temperatures, the compound will undergo thermal decomposition, which typically proceeds through free-radical mechanisms involving the homolytic cleavage of the weakest bonds.
Based on studies of analogous esters, the most likely initial steps in the thermal decomposition of this compound are the cleavage of the C-O bonds of the ether and ester functionalities. researchgate.net
Plausible Thermal Decomposition Pathways:
Ether Bond Homolysis: Cleavage of the phenoxy C-O bond is a probable pathway due to the resonance stabilization of the resulting phenoxy radical.
Ester Bond Homolysis: Cleavage can occur at several points within the ester group.
Acyl-Oxygen Cleavage:
Alkyl-Oxygen Cleavage:
The initially formed radicals can undergo subsequent reactions such as:
Decarboxylation: The carboxymethyl radical can lose carbon dioxide to form a methyl radical.
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to form stable products.
Radical Recombination: Two radicals can combine to form a new bond.
The final decomposition products will be a complex mixture depending on the temperature, pressure, and presence of other substances. Based on the thermolysis of similar compounds, potential stable products could include phenol, methanol, carbon dioxide, and various hydrocarbons. researchgate.net
The stability of this compound is enhanced by the absence of weaker bonds that would initiate decomposition at lower temperatures. The presence of the tertiary carbon atom might also influence the decomposition pathways, potentially favoring the formation of the more stable tertiary radical.
The following table summarizes the thermal decomposition products observed for a related compound, benzyl (B1604629) phenylacetate, which also decomposes via a free radical mechanism. researchgate.net
| Compound | Decomposition Products |
|---|---|
| Benzyl Phenylacetate | Carbon dioxide, Toluene, Bibenzyl, Stilbene |
Applications of Methyl 2 Phenoxyisobutyrate in Advanced Materials and Specialized Synthesis
Polymer Chemistry Applications
Extensive searches did not yield specific studies detailing the use of Methyl 2-phenoxyisobutyrate as an initiator or monomer in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT), or Nitroxide-Mediated Polymerization (NMP). While the isobutyrate moiety is a common structural feature in initiators for these methods, no literature was found that specifically employs the 2-phenoxyisobutyrate structure for the synthesis of well-defined polymeric architectures or functional polymers with tailored properties.
There is no available research data on the use of this compound to synthesize specific polymeric architectures like block copolymers, star polymers, or polymer brushes through controlled radical polymerization.
Information regarding the role of this compound in the development of functional polymers with specific, tailored properties is not present in the available scientific literature.
Precursor in Pharmaceutical and Agrochemical Synthesis
No specific synthetic routes or patents were identified that name this compound as a direct precursor or key intermediate in the synthesis of named pharmaceutical or agrochemical compounds. While structurally related phenoxyisobutyric acid derivatives have applications in these fields, the direct role of the methyl ester is not documented.
There are no published examples of convergent or divergent synthetic strategies for biologically active compounds that utilize this compound as a starting material or key building block.
Without specific examples of its use in synthesis, there are no mechanistic studies available that investigate the reaction pathways involving this compound to form target molecules.
Role as an Intermediate in Fine Chemical Manufacturing
While it is plausible that this compound could serve as an intermediate in the fine chemical industry, no specific industrial processes or manufacturing routes have been disclosed in the public literature that detail its use.
Biological Activity and Mechanistic Insights of Methyl 2 Phenoxyisobutyrate and Its Analogs
Molecular Interactions with Biological Receptors and Enzymes
Extensive searches of scientific literature and databases did not yield specific information regarding the molecular interactions of Methyl 2-phenoxyisobutyrate with biological receptors or enzymes. The following subsections detail the lack of available data for the specified mechanisms.
Receptor Agonism/Antagonism Mechanisms (e.g., Free Fatty Acid Receptor 1)
There is no publicly available research to confirm or deny the activity of this compound as an agonist or antagonist at the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, or any other specified biological receptor. While structurally related compounds, known as fibrates, are known to interact with peroxisome proliferator-activated receptors (PPARs), specific data on this compound's direct receptor binding, affinity, or functional activity (agonism or antagonism) is not present in the reviewed literature.
Enzyme Inhibition or Activation Pathways
Detailed studies on the specific enzyme inhibition or activation pathways directly involving this compound are not available in the current scientific literature. Consequently, there is no information on its potential to modulate the activity of specific enzymes, its inhibition constants (Ki), or its half-maximal inhibitory or activation concentrations (IC50/AC50).
In Vitro and In Vivo Metabolism Studies
The metabolic fate of this compound has not been a subject of detailed investigation in publicly accessible in vitro or in vivo studies. The subsequent sections highlight the absence of specific metabolic data.
Esterase-Mediated Metabolism and Bioactivation/Bioinactivation Pathways
Given its chemical structure as a methyl ester, it is plausible that this compound could undergo hydrolysis mediated by various esterase enzymes present in the body, such as carboxylesterases. This metabolic process would likely yield 2-phenoxyisobutyric acid and methanol (B129727). However, specific studies confirming this pathway, identifying the particular esterases involved, and detailing the kinetics of this metabolic conversion are not available. Furthermore, there is no information regarding whether such a metabolic transformation would lead to bioactivation (producing a more active metabolite) or bioinactivation.
Identification of Metabolites and Metabolic Pathways
There are no published studies that have identified the specific metabolites of this compound in any biological system, either in vitro or in vivo. As a result, a comprehensive metabolic pathway for this compound has not been elucidated.
Pharmacological and Biological Efficacy Mechanistic Studies
Mechanistic studies detailing the pharmacological and biological efficacy of this compound are absent from the scientific literature. While the broader class of phenoxyisobutyrates has been studied, data focusing specifically on the methyl ester form is lacking. Therefore, it is not possible to describe its mechanism of action in producing any potential pharmacological effects.
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure, with modifications to the core scaffold significantly influencing their potency and selectivity towards biological targets, primarily the Peroxisome Proliferator-Activated Receptors (PPARs). Fibrates, a class of drugs to which this compound is structurally related, exert their therapeutic effects, particularly on lipid metabolism, through the activation of PPARα. nih.gov The fundamental structure of these compounds consists of a phenoxyisobutyrate moiety, which provides a hydrophilic and a hydrophobic region in close proximity. nih.gov
Key structural features that govern the activity of these compounds include the acidic head, the linker, and the hydrophobic tail. The isobutyric acid portion serves as the acidic head, the phenoxy group acts as a part of the linker, and the remainder of the structure forms the hydrophobic tail.
Influence of the Hydrophobic Tail and Phenoxy Ring Substitutions:
The composition of the hydrophobic tail plays a crucial role in the potency and selectivity of these analogs. For instance, the addition of a second phenyl ring, as seen in fenofibrate (B1672516) and bezafibrate, results in a 5 to 10-fold increase in lipid-lowering potency when compared to the prototypical fibrate, clofibrate (B1669205). nih.gov This suggests that extending the hydrophobic region can enhance the interaction with the ligand-binding domain of PPARs.
Furthermore, substitutions on the phenoxy ring can modulate activity. While a para-chloro substituent is present in many fibrates, it is not an absolute requirement for activity, as demonstrated by compounds like gemfibrozil. nih.gov Research into novel ureido phenoxyisobutyrates has revealed that the nature of the substituent on a urea-bridging region can dramatically impact hypocholesterolemic activity. A study comparing 12 related analogs found that a trisubstituted nitrogen with a C7 alkyl chain, linked by a dimethylene to the phenoxyisobutyrate moiety, represented an optimal configuration for enhanced intrinsic fibrate activity. researchgate.net
Role of the Linker Region:
The linker connecting the hydrophobic tail to the acidic head is another critical determinant of biological activity. In gemfibrozil, the presence of methylene (B1212753) groups between the phenoxy oxygen and the phenyl ring is a distinguishing feature compared to other fibrates. nih.gov The synthesis of novel analogs has explored the incorporation of different linker moieties. For example, the introduction of a diazenyl function spaced by a three-atom linker from clofibric acid led to the development of dual PPARα/γ agonists. researchgate.net
Modifications to the Acidic Head (Isobutyrate Moiety):
The isobutyrate portion of the molecule is a common feature among active fibrates. While most clinically used fibrates are administered as esters (prodrugs) that are hydrolyzed to the active carboxylic acid in vivo, the fundamental isobutyric acid structure is important for activity. The gem-dimethyl substitution on the α-carbon of the propionic acid is a recurring motif.
Development of Dual and Pan-Agonists:
Efforts to enhance the therapeutic profile of fibrates have led to the design of analogs with activity across multiple PPAR isoforms. By combining the clofibric acid skeleton with lipophilic groups derived from natural products like chalcone (B49325) and stilbene, researchers have successfully synthesized compounds that act as dual PPARα/γ agonists. researchgate.netnih.gov Some of these compounds exhibit activity in the micromolar range. nih.gov Bezafibrate is an example of a pan-agonist, capable of activating all three PPAR isoforms. researchgate.net
The following interactive data tables summarize the structure-activity relationships of selected this compound analogs and related fibrates, highlighting the impact of structural modifications on their PPAR agonistic activity.
Table 1: SAR of Fibrate Analogs Targeting PPARs
| Compound | Key Structural Modifications | Biological Activity |
| Clofibrate | Parent phenoxyisobutyrate structure with a p-chloro substituent. | PPARα agonist, prototype for the fibrate class. |
| Fenofibrate | Addition of a second phenyl ring (p-chlorobenzoyl group). | Approximately 5-10 times more potent than clofibrate in lowering lipids. nih.gov |
| Bezafibrate | Addition of a second phenyl ring with an amide linker. | Pan-agonist, activating PPARα, PPARγ, and PPARδ. researchgate.net |
| Gemfibrozil | Lacks the p-chloro substituent and has a pentanoic acid chain. | PPARα agonist. nih.gov |
| Ureido Fibrate Analog | Trisubstituted nitrogen with a C7 alkyl chain and a dimethylene linker to the phenoxyisobutyrate. | Over 100-fold greater hypocholesterolemic activity than second-generation fibrates in rats. researchgate.net |
| GL479 | Diazenyl function with a three-atom linker from clofibric acid. | Dual PPARα/γ agonist with EC50 values of 0.6 µM for PPARα and 1.4 µM for PPARγ. researchgate.net |
Environmental Fate and Ecotoxicological Considerations of Methyl 2 Phenoxyisobutyrate
Biodegradation Mechanisms in Environmental Compartments
Biodegradation is a critical process determining the persistence of organic compounds in the environment. The structure of Methyl 2-phenoxyisobutyrate, particularly the ether linkage and the gem-dimethyl group on the alpha-carbon, is expected to significantly influence its susceptibility to microbial attack.
In aquatic environments, the biodegradation of phenoxy-containing compounds is highly dependent on their specific chemical structure.
Influence of Molecular Structure: The structural isomer of Clofibric Acid, (R)-mecoprop, which has only a single methyl group on the alpha-carbon, is known to be degraded by microorganisms such as Sphingomonas herbicidovorans and Alcaligenes denitrificans. scispace.comwitpress.com In contrast, Clofibric Acid is notably resistant to microbial degradation. scispace.comresearchgate.net This recalcitrance is attributed to the two methyl groups on the carbon adjacent to the ether bond, which appear to cause steric hindrance, preventing the enzymatic cleavage of the ether bond that typically initiates degradation. scispace.com Given that this compound shares this gem-dimethyl structure, it is likely to exhibit similar resistance to biodegradation in aquatic systems.
Degradation of Analogues: Despite its general persistence, some microbial degradation of Clofibric Acid has been achieved with acclimated, mixed microbial cultures. In aerobic sequencing batch reactors, up to 51% removal of Clofibric Acid was observed. unl.ptnih.gov The metabolic pathway was found to proceed through the formation of three primary metabolites: 4-chlorophenol (B41353), α-hydroxyisobutyric acid, and lactic acid. unl.ptnih.gov The formation of 4-chlorophenol indicates that cleavage of the ether bond can occur, although it is a slow process. White-rot fungi, such as Trametes versicolor, have also demonstrated a high capacity for degrading Clofibric Acid, achieving up to 97% removal in laboratory studies. nih.gov For the related herbicide Mecoprop, degradation in aquatic systems is often carried out by synergistic microbial communities, as individual strains are frequently unable to utilize the compound as a sole carbon source. nih.gov Such communities may include species of Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter. nih.gov
In soil environments, both aerobic and anaerobic processes contribute to the breakdown of xenobiotics, though rates and pathways can differ substantially.
Aerobic Soil Degradation: For phenoxy herbicides like Mecoprop, biodegradation is the most significant mechanism of attenuation in soil. service.gov.uk The degradation rate is highly dependent on soil depth; the half-life (DT50) of Mecoprop-p was found to be approximately 12 days in topsoil (<30 cm) but increased to over 84 days at depths of 70–80 cm. researchgate.net This decrease in degradation with depth is linked to lower microbial populations and different redox conditions. service.gov.ukfao.org Studies have shown that the degradation of Mecoprop is associated with the proliferation of bacteria harboring class III tfdA genes, which code for the α-ketoglutarate-dependent dioxygenase enzyme that initiates the breakdown of the herbicide side chain. researchgate.net
Anaerobic Soil Degradation: While aerobic degradation is generally more rapid, anaerobic degradation of phenoxy acids can occur. Under anaerobic conditions, the degradation of Mecoprop has been observed to be highly enantio-selective, with a preference for the (R)-enantiomer. researchgate.net This is in contrast to aerobic degradation, which shows less preference between enantiomers. researchgate.net
Recalcitrance of Analogues: Similar to its behavior in aquatic systems, Clofibric Acid is highly persistent in soil. witpress.com However, some soil microorganisms have shown a limited ability to transform it. For instance, Rhodococcus rhodochrous was found to convert Clofibric Acid to its parent compound, clofibrate (B1669205). witpress.comresearchgate.net Additionally, certain strains of Streptomyces isolated from soil have demonstrated the potential to degrade Clofibric Acid, achieving an elimination yield of 35% in lab cultures. researchgate.net
| Analogue Compound | Metabolites Identified | Environmental Compartment/System |
|---|---|---|
| Clofibric Acid | 4-chlorophenol, α-hydroxyisobutyric acid, lactic acid | Aquatic (Aerobic Sequencing Batch Reactor) |
| Mecoprop | 2-methyl-4-chlorophenol | Soil |
Photodegradation Mechanisms and Environmental Half-Life
Photodegradation, or photolysis, is an abiotic degradation process driven by sunlight that can be significant for compounds present in the upper layers of aquatic systems or on soil surfaces.
Photodegradation Kinetics and Mechanisms: The photodegradation of Clofibric Acid in water under simulated sunlight follows pseudo-first-order kinetics. researchgate.netnih.govrsc.org The process involves two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis. nih.gov Indirect photolysis is facilitated by a self-sensitization process that generates reactive oxygen species (ROS), primarily hydroxyl radicals (·OH) and singlet oxygen (¹O₂). researchgate.netnih.gov The primary transformation reactions identified for Clofibric Acid include decarboxylation, dechlorination, hydroxyl radical addition, and singlet oxygen attack. researchgate.netnih.govrsc.org
Influence of Environmental Factors: The rate of photodegradation is heavily influenced by environmental conditions. The process is affected by the initial concentration of the compound, the pH of the water, and the concentration of dissolved oxygen. researchgate.netnih.gov The presence of dissolved organic matter (DOM), such as humic and fulvic acids, can have a complex effect, either inhibiting photodegradation through light screening or enhancing it by producing ROS. frontiersin.org
Environmental Half-Life: For chlorophenoxy herbicides like Mecoprop, the environmental half-life for degradation is on the order of several days. who.int However, photodegradation is generally considered a minor dissipation pathway for Mecoprop in soil and groundwater compared to biodegradation. service.gov.uk In dry soils, surface photodegradation may be more important in the initial days after application. service.gov.uk For Clofibric Acid, the initial half-life upon exposure to sunlight in distilled water was found to be greater than six weeks, indicating significant persistence against photolytic degradation under those conditions. researchgate.net
Adsorption and Mobility in Soil and Water Systems
The movement of a chemical through soil and its partitioning between solid and aqueous phases are governed by its adsorption characteristics, which are often estimated using the organic carbon-water (B12546825) partition coefficient (Koc).
Mobility of Analogues: The herbicide Mecoprop is known to be weakly sorbed by soils and is therefore considered to have high to very high mobility. service.gov.uknih.govorst.edu Reported Koc values for Mecoprop are low, ranging from 5.3 to 43 L/kg. nih.govtandfonline.com This low adsorption means Mecoprop can be readily transported in soil pore water and has the potential to leach into groundwater. service.gov.ukorst.edu
Factors Influencing Adsorption: For ionizable compounds like the phenoxyalkanoic acids, adsorption is strongly correlated with soil organic matter content and soil pH. tandfonline.com Adsorption increases with higher organic matter content. Conversely, as soil pH increases above the compound's pKa, the molecule exists in its anionic (negatively charged) form. This leads to electrostatic repulsion from negatively charged soil particles (clays and organic matter), resulting in decreased adsorption and increased mobility. tandfonline.com
Inferred Mobility of this compound: As this compound is an ester, it is more non-polar and hydrophobic than its corresponding carboxylic acid analogues like Mecoprop and Clofibric Acid. This suggests it would have a higher Koc value and adsorb more strongly to soil organic matter. service.gov.uk However, if the ester group undergoes hydrolysis in the environment to form the corresponding acid, its mobility would be expected to increase significantly, becoming similar to that of Mecoprop. service.gov.uk
| Analogue Compound | Reported Koc Value (L/kg) | Inferred Mobility Class |
|---|---|---|
| Mecoprop (MCPP) | 5.3 - 43 | Very High to High |
Ecotoxicological Impact Mechanisms (focus on molecular and cellular effects)
While acute toxicity data may be limited, the molecular and cellular effects of structural analogues provide insight into the potential ecotoxicological impact of this compound. Clofibric Acid, as a pharmacologically active substance, has been the subject of multiple ecotoxicological studies in aquatic organisms.
Endocrine Disruption and Reproductive Effects: Clofibric Acid has been shown to affect steroidogenesis and spermatogenesis in adult fathead minnows. brunel.ac.uk Although it may not exhibit direct estrogenic activity, it can interfere with estrogen-regulated pathways. In primary hepatocytes from rainbow trout, Clofibric Acid significantly reduced the abundance of vitellogenin (VTG) mRNA that had been previously induced by 17β-estradiol. nih.gov This suggests an indirect anti-estrogenic effect that could impact fish reproduction. nih.gov Chronic, multigenerational exposure of zebrafish to Clofibric Acid was also found to impact male gonad development and reduce fecundity. iaea.org
Impact on Lipid Metabolism: As an agonist of peroxisome proliferator-activated receptors (PPARs) in mammals, Clofibric Acid is known to affect lipid metabolism. iaea.org Similar effects have been observed in fish. Exposure can alter the expression of genes involved in lipid metabolism and detoxification pathways. brunel.ac.uk Chronic exposure in zebrafish led to an up-regulation of hepatic ppara, pparb, and acox transcript levels in males, indicating an activation of fatty acid metabolism, and resulted in reduced muscle triglyceride content. iaea.org
Oxidative Stress: Exposure to environmentally relevant concentrations of Clofibric Acid can induce oxidative stress in fish. nih.gov Studies in zebrafish have shown alterations in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Furthermore, an increase in lipid peroxidation levels was observed with increasing concentrations of Clofibric Acid, indicating cellular damage from oxidative stress. nih.gov
| Effect Category | Specific Molecular/Cellular Effect | Organism/System |
|---|---|---|
| Endocrine Disruption | Altered steroidogenesis and spermatogenesis | Fathead Minnow (in vivo) |
| Reduction of vitellogenin (VTG) mRNA abundance | Rainbow Trout (hepatocytes) | |
| Metabolic Effects | Altered expression of genes in lipid metabolism | Fathead Minnow (in vivo) |
| Up-regulation of ppara, pparb, and acox transcripts | Zebrafish (in vivo) | |
| Oxidative Stress | Alteration in SOD, CAT, and GPx enzyme activity | Zebrafish (in vivo) |
| Induction of lipid peroxidation | Zebrafish (in vivo) |
Advanced Spectroscopic and Analytical Characterization of Methyl 2 Phenoxyisobutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-phenoxyisobutyrate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H, ¹³C, and 2D NMR Techniques
The structural framework of this compound can be thoroughly elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial evidence for the compound's structure through chemical shifts, signal integrations, and spin-spin coupling patterns. The molecule possesses four distinct proton environments. The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation and are expected to produce a sharp singlet. The methoxy (B1213986) group of the ester also appears as a singlet. The aromatic protons on the phenoxy group are split into three signals corresponding to the ortho, meta, and para positions due to the influence of the ether oxygen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon backbone of the molecule. Eight distinct signals are anticipated, corresponding to each unique carbon environment. Key resonances include the carbonyl carbon of the ester group at the low-field end, the aromatic carbons, the quaternary carbon, the methoxy carbon, and the equivalent methyl carbons.
2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively linking the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, crucial correlations would be observed from the gem-dimethyl protons to the quaternary carbon and the carbonyl carbon, and from the methoxy protons to the carbonyl carbon, confirming the core structure of the isobutyrate ester.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| gem-Dimethyl (-C(CH ₃)₂) | ~1.6 | Singlet | 6H |
| Methoxy (-OCH ₃) | ~3.7 | Singlet | 3H |
| Aromatic (ortho) | ~6.9 | Doublet | 2H |
| Aromatic (para) | ~7.0 | Triplet | 1H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| gem-Dimethyl (C H₃) | ~25 |
| Methoxy (-OC H₃) | ~52 |
| Quaternary (C (CH₃)₂) | ~80 |
| Aromatic (ortho) | ~118 |
| Aromatic (para) | ~122 |
| Aromatic (meta) | ~129 |
| Aromatic (ipso) | ~155 |
Dynamic NMR for Conformational Studies
This compound possesses conformational flexibility due to rotation around single bonds, primarily the C(quaternary)−O bond and the O−C(phenyl) bond. Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, can be used to study these dynamic processes. libretexts.org
At room temperature, rapid rotation around these bonds leads to time-averaged spectra where certain atoms appear chemically equivalent (e.g., the two ortho protons and the two meta protons of the phenyl ring). However, at sufficiently low temperatures, the rate of rotation can be slowed to the NMR timescale. libretexts.org This restricted rotation could lead to the observation of distinct signals for the otherwise equivalent protons, accompanied by signal broadening at intermediate temperatures. The temperature at which these distinct signals merge into a single, time-averaged peak is known as the coalescence temperature. By analyzing the spectral changes as a function of temperature, the energy barrier (ΔG‡) for bond rotation can be calculated, providing valuable insight into the conformational stability and dynamics of the molecule. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish its formula from other possible formulas that have the same nominal mass. This technique provides definitive proof of the compound's molecular formula.
Interactive Table: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |
| Calculated Monoisotopic Mass | 194.094294 Da | nih.gov |
| Expected [M]•⁺ Ion (m/z) | 194.0943 | |
| Expected [M+H]⁺ Ion (m/z) | 195.1016 | |
| Expected [M+Na]⁺ Ion (m/z) | 217.0835 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion, typically the molecular ion ([M]•⁺) or the protonated molecule ([M+H]⁺). wikipedia.org The precursor ion is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. wikipedia.org The fragmentation pathways are characteristic of the molecule's functional groups and connectivity.
For this compound, several key fragmentation pathways are expected based on the principles of ester and ether fragmentation: libretexts.orglibretexts.orgchemguide.co.uk
Loss of a methoxy radical (•OCH₃): Cleavage alpha to the carbonyl group can result in the loss of a methoxy radical (mass = 31 Da) to form a stable acylium ion.
Formation of a phenoxy cation: Cleavage of the ether bond can lead to the formation of a phenoxy cation (C₆H₅O⁺) at m/z 93.
Cleavage leading to a phenol (B47542) ion: A rearrangement followed by cleavage can produce a phenol radical cation at m/z 94.
Loss of the isobutyrate side chain: Cleavage can result in the loss of the C(CH₃)₂COOCH₃ portion, leading to fragments related to the phenoxy group.
Interactive Table: Predicted MS/MS Fragmentation of this compound (Precursor Ion: [M]•⁺ at m/z 194.1)
| Proposed Fragment Ion Structure | Fragment Formula | Calculated m/z | Mass Loss |
| [M - •OCH₃]⁺ | C₁₀H₁₁O₂⁺ | 163.07 | 31 |
| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.03 | 101 |
| [C₆H₅OH]•⁺ | C₆H₆O•⁺ | 94.04 | 100 |
| [C(CH₃)₂COOCH₃]⁺ | C₅H₉O₂⁺ | 101.06 | 93 |
| [C(CH₃)₂CO]⁺ | C₄H₇O⁺ | 71.05 | 123 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability.
For this compound, these techniques can identify and confirm the presence of its key functional groups.
Ester Group: The most prominent feature in the IR spectrum is the intense C=O stretching absorption. The C-O stretching vibrations of the ester will also produce strong bands.
Phenoxy Group: The aromatic C=C stretching vibrations will appear in a characteristic region of the spectrum. The C-O stretch of the aryl ether is also a key diagnostic band. Aromatic C-H stretching appears at wavenumbers above 3000 cm⁻¹.
Isobutyrate Group: The aliphatic C-H stretching vibrations of the methyl groups will produce strong bands at wavenumbers just below 3000 cm⁻¹.
Raman spectroscopy is particularly useful for observing symmetric vibrations, which can be weak in the IR spectrum. The symmetric "ring-breathing" mode of the phenyl ring is often a strong and sharp signal in the Raman spectrum, providing a clear marker for the aromatic system. mdpi.com
Interactive Table: Key Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 | Medium | Medium |
| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 2990 | Strong | Strong |
| C=O Stretch | Ester Carbonyl | 1730 - 1750 | Very Strong | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium-Strong | Strong |
| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong | Medium-Weak |
| Ring Breathing | Aromatic Ring | ~1000 | Weak | Strong |
X-ray Crystallography for Solid-State Molecular Structure and Polymorphism
The analysis would reveal the spatial relationship between the phenoxy group and the isobutyrate moiety, including the torsion angles that define the molecule's preferred conformation in the crystal lattice. Furthermore, intermolecular interactions, such as van der Waals forces or potential C-H···π interactions involving the phenyl ring, which dictate the crystal packing, could be elucidated.
Polymorphism , the ability of a solid material to exist in multiple crystalline forms, is a critical consideration, particularly in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties like melting point, solubility, and stability. Although no specific polymorphic forms of this compound have been documented in the literature, many organic molecules, including related fibrate drugs, are known to exhibit polymorphism. Should different crystalline forms of this compound be discovered, X-ray crystallography would be the definitive method to identify and characterize the distinct crystal structures of each polymorph.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of parameters that would be determined from an X-ray crystallography experiment, as specific data for this compound is not publicly available.)
| Parameter | Expected Value/Information |
| Chemical Formula | C₁₁H₁₄O₃ |
| Formula Weight | 194.23 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | e.g., 2, 4 |
| Calculated Density (ρ) | g/cm³ |
| Key Bond Lengths | C-O (ether), C=O (ester), C-C |
| Key Bond Angles | O-C-C, C-O-C |
| Torsion Angles | Describing orientation of phenyl ring |
Advanced Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic methods are fundamental for separating components of a mixture and are routinely used to assess the purity of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. jmchemsci.com Given its molecular weight and structure, this compound is well-suited for GC-MS analysis. In this method, the compound is vaporized and separated from other volatile impurities as it passes through a capillary column. The retention time (the time it takes for the compound to exit the column) is a characteristic property under specific conditions and serves as an initial identifier.
Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides rich structural information that can be used to confirm the identity of the compound. researchgate.net
For this compound, key predicted fragments would include:
The molecular ion (M⁺) peak.
Fragments corresponding to the loss of the methoxy group (-OCH₃).
Cleavage of the ether bond, leading to phenoxy or isobutyrate-related ions.
A base peak potentially arising from a stable fragment.
Table 2: Typical GC-MS Parameters for Analysis of this compound (Note: This table is illustrative of typical experimental conditions.)
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Temperature Program | e.g., 100 °C hold 1 min, ramp 10 °C/min to 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | e.g., 40-450 amu |
| Ion Source Temp. | 230 °C |
Table 3: Predicted Key Mass Fragments for this compound in EI-MS (Note: These fragments are predicted based on the compound's structure.)
| m/z | Possible Fragment Identity |
| 194 | [M]⁺ (Molecular Ion) |
| 163 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 59 | [COOCH₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are less volatile or thermally unstable. nih.gov For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.
The eluent from the LC column is directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a "soft" method that typically keeps the molecule intact, yielding a prominent protonated molecular ion [M+H]⁺ in positive ion mode or other adducts. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by selecting the parent ion and fragmenting it to produce daughter ions. akjournals.com This approach, often in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. researchgate.net
Table 4: Typical LC-MS Parameters for Analysis of this compound (Note: This table is illustrative, based on methods for similar compounds like fenofibrate (B1672516).) akjournals.com
| Parameter | Typical Setting |
| Liquid Chromatograph | |
| Column | e.g., C18 (100 mm x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Mode | Full Scan or MRM (e.g., for quantification) |
| Precursor Ion (for MS/MS) | m/z 195 [M+H]⁺ |
| Key Product Ions | Dependent on collision energy |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized form of liquid or gas chromatography used to separate enantiomers—molecules that are non-superimposable mirror images of each other. chromatographyonline.com This separation is crucial in many fields, as enantiomers can have different biological activities. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. csfarmacie.cz
However, This compound is an achiral molecule . The central carbon atom of the isobutyrate group is bonded to a phenoxy group, a carbonyl group, and two identical methyl groups. A molecule must possess a stereocenter (a carbon atom bonded to four different groups) to exhibit enantiomerism. Since two of the substituents are identical methyl groups, the molecule is superimposable on its mirror image and does not have enantiomers.
Therefore, chiral chromatography is not an applicable technique for determining the "enantiomeric excess" of this compound, as no enantiomers exist.
For illustrative purposes, if one were analyzing a structurally related chiral compound, such as 2-phenoxypropionic acid, chiral chromatography would be the definitive method for separating its (R)- and (S)-enantiomers. nih.gov
Table 5: Illustrative Chiral HPLC Conditions for a Related Chiral Analyte (2-Phenoxypropionic Acid) (Note: This table is provided for educational purposes to explain the technique and is not applicable to the achiral this compound.)
| Parameter | Typical Setting |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, like Chiralcel® OJ-H) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Expected Result | Two separate peaks corresponding to the (R)- and (S)-enantiomers |
Computational and Theoretical Studies on Methyl 2 Phenoxyisobutyrate
Molecular Dynamics Simulations for Conformational Analysis and Solvation
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time by solving Newton's equations of motion. nih.gov This technique allows for the exploration of the conformational landscape of flexible molecules like methyl 2-phenoxyisobutyrate and the explicit study of its interactions with solvent molecules.
The presence of rotatable bonds in this compound (e.g., around the ether linkage and the ester group) means it can adopt multiple conformations. MD simulations can identify the most stable conformers and the energy barriers between them. wuxiapptec.com This analysis is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.
Furthermore, MD simulations can model the solvation process by placing the molecule in a box of explicit solvent molecules (e.g., water). The simulation reveals how solvent molecules arrange around the solute, forming solvation shells, and quantifies the energetics of this interaction. frontiersin.org Understanding solvation is vital for predicting properties like solubility and for modeling reactions in solution, as the solvent can influence the stability of reactants, products, and transition states. rsc.org
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR models are statistical methods that aim to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.govnih.gov These models are built by calculating a set of molecular descriptors and using them to create a mathematical equation that can predict the property of interest.
QSAR models are instrumental in drug discovery and toxicology for predicting the biological activity of compounds. mdpi.com For this compound, a QSAR model could be developed to predict its potential interaction with a specific biological target, such as an enzyme or receptor.
To build such a model, a dataset of compounds with structures similar to this compound and their experimentally measured biological activities is required. youtube.com Molecular descriptors, which are numerical representations of the molecule's properties, are then calculated. These can include:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity, presence of specific functional groups. mdpi.com
3D descriptors: Molecular shape, volume, surface area, and quantum chemical properties like HOMO/LUMO energies.
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is trained to find the best correlation between the descriptors and the observed activity. nih.gov The resulting model can then be used to predict the activity of new or untested compounds like this compound. nih.gov
Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Potential Relevance |
|---|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.4 | Hydrophobicity, membrane permeability |
| Topological | Topological Polar Surface Area (TPSA) | 35.5 Ų | Polarity, hydrogen bonding capacity |
| Electronic | HOMO Energy | -6.5 eV | Reactivity, interaction with electron-deficient sites |
| Steric | Molecular Volume | 185 ų | Binding site complementarity |
QSPR models function on the same principles as QSAR but are used to predict physical or chemical properties. For this compound, QSPR can be particularly useful for predicting spectroscopic and chromatographic behavior.
Spectroscopic Properties: Computational methods can predict spectroscopic data. For instance, DFT calculations can be used to compute vibrational frequencies, which can then be compared to experimental infrared (IR) and Raman spectra to aid in structural elucidation. dntb.gov.ua Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign peaks in experimental spectra.
Chromatographic Properties: The retention time in liquid chromatography (LC) is a key property that depends on a molecule's interaction with the stationary and mobile phases. chemrxiv.org QSPR models can predict LC retention times based on descriptors like hydrophobicity (LogP), polarity (TPSA), and molecular size. mdpi.com Such models are valuable for method development in analytical chemistry and for identifying unknown compounds in complex mixtures. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Detailed computational modeling of reaction pathways and the analysis of associated transition states provide crucial insights into the kinetics and mechanisms of chemical transformations. This type of research typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. By identifying the lowest energy paths from reactants to products, researchers can determine the most likely mechanism.
Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The geometry and energetic properties of the transition state are calculated to understand the structural changes that occur during the reaction and to determine the activation energy, which is a critical factor in reaction rate.
For a compound like this compound, such studies could, for example, investigate its formation from precursors or its decomposition pathways under various conditions. This would involve modeling the bond-breaking and bond-forming processes, identifying all intermediates and transition states, and calculating their relative energies.
However, at present, there are no available research findings, and consequently no data tables, that detail the reaction pathway modeling or transition state analysis specifically for this compound. The scientific community has not yet published computational investigations into the mechanistic aspects of reactions involving this molecule. Therefore, a detailed discussion, including energy profiles and transition state geometries, cannot be provided.
Derivatization Strategies and Structure Reactivity/property Relationship Studies
Rational Design and Synthesis of Novel Methyl 2-phenoxyisobutyrate Derivatives
The rational design of novel this compound derivatives with specific material properties is a concept that is yet to be extensively documented in peer-reviewed literature. In principle, the design of such derivatives would involve computational modeling and predictive analysis to determine how modifications to the core structure would influence properties like thermal stability, conductivity, or optical characteristics. The synthesis would then follow established organic chemistry principles, likely involving esterification, substitution on the phenyl ring, or modification of the isobutyrate group. However, without specific research to cite, any discussion remains purely theoretical.
Systematic Modification of the Phenoxy and Isobutyrate Moieties for Property Tuning
Systematic modification of the phenoxy and isobutyrate moieties is a logical approach to tuning the properties of this compound for material applications. For instance, introducing electron-withdrawing or electron-donating groups to the phenoxy ring could alter the electronic properties of the molecule, which is a common strategy in the development of organic electronic materials. Similarly, changes to the isobutyrate group, such as replacing the methyl ester with a longer alkyl chain or a polymerizable group, could be envisioned to control properties like solubility, viscosity, and the ability to form polymeric structures. Again, the absence of published studies in this specific area means that detailed research findings and data tables cannot be presented.
Elucidation of Structure-Reactivity Relationships in Synthetic Pathways
The elucidation of structure-reactivity relationships is crucial for optimizing the synthesis of any novel compound. For this compound derivatives, this would involve studying how the nature and position of substituents on the phenoxy ring or modifications to the isobutyrate moiety affect the reaction kinetics and yields of synthetic pathways. For example, steric hindrance from bulky substituents near the reaction center could decrease reaction rates, while electronic effects could either activate or deactivate the molecule towards certain reagents. Without experimental data from studies focused on these derivatives, a detailed discussion on their specific structure-reactivity relationships is not possible.
Correlation between Molecular Structure and Advanced Material Properties
The ultimate goal of derivatization would be to establish a clear correlation between the molecular structure of this compound derivatives and their advanced material properties. This would require the synthesis of a library of compounds with systematic structural variations, followed by thorough characterization of their physical and chemical properties. For instance, one could hypothesize that incorporating planar aromatic structures onto the phenoxy ring might induce liquid crystalline behavior, or that the introduction of specific functional groups could lead to sensor capabilities. However, without empirical data, any such correlations remain speculative.
Future Research Directions and Emerging Trends for Methyl 2 Phenoxyisobutyrate
Integration with Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design and discovery of new molecules. For Methyl 2-phenoxyisobutyrate, AI and machine learning (ML) offer powerful tools to predict its properties, optimize its synthesis, and identify novel derivatives with enhanced functionalities.
Machine learning models, particularly deep neural networks (DNNs) and recurrent neural networks (RNNs), can be trained on vast datasets of chemical structures and their associated properties. mdpi.com This allows for the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For this compound, these models can predict biological activities, toxicity, and pharmacokinetic profiles of its derivatives, thereby accelerating the screening process for potential new drugs or agrochemicals. nih.govtums.ac.ir
Table 1: AI and Machine Learning Applications in Compound Design
| AI/ML Technique | Application for this compound Derivatives | Potential Outcome |
|---|---|---|
| Deep Neural Networks (DNNs) | Prediction of physicochemical and ADMET properties. mdpi.com | Faster identification of candidates with favorable profiles. |
| Recurrent Neural Networks (RNNs) | Learning from SMILES strings to generate valid and novel molecules. mdpi.com | Discovery of new derivatives with unique properties. |
| Generative Adversarial Networks (GANs) | De novo design of molecules with optimized target activities. mdpi.com | Creation of highly specialized and effective compounds. |
Exploration of Novel Catalytic Systems for Enhanced Sustainability
The synthesis of this compound and its analogs traditionally relies on established chemical routes. However, future research is increasingly focused on developing novel catalytic systems that enhance sustainability by improving efficiency, reducing waste, and utilizing greener reagents.
A promising area is the development of heterogeneous geminal atom catalysts (GACs), which have shown potential for greener chemical and pharmaceutical manufacturing. sciencedaily.com These catalysts, featuring dual metal cores, can offer higher efficiency and selectivity in reactions like cross-coupling, potentially leading to more sustainable synthesis routes for phenoxy-containing compounds. sciencedaily.com Research into GACs has demonstrated a significantly lower carbon footprint compared to conventional catalysts. sciencedaily.com
Furthermore, the exploration of catalysts for processes like the carbonylation of ethylene (B1197577) to propionic acid, a potential precursor, can also contribute to more environmentally friendly production pathways. researchgate.net The use of novel catalysts, such as iodine-promoted molybdenum carbonyl, can allow reactions to proceed under lower pressure and temperature, reducing energy consumption. researchgate.net For the synthesis of this compound, research could focus on bifunctional catalysts that can facilitate multiple reaction steps in a single pot, minimizing solvent use and purification steps.
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound and its derivatives expand, the need for highly sensitive analytical methods for their detection and quantification at trace levels becomes critical. This is particularly important in environmental monitoring, food safety, and biomedical research.
Future research will likely focus on coupling advanced separation techniques with highly sensitive detectors. Methodologies like high-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (LC-MS/MS) are invaluable for analyzing complex matrices. mdpi.com The development of novel solid-phase extraction (SPE) materials can enhance the pre-concentration of trace amounts of the compound from environmental or biological samples, thereby improving detection limits. mdpi.com
Innovations in mass spectrometry, such as coupling it with machine learning algorithms, are creating powerful tools for the automated identification of organic compounds. labmanager.com This combination could be applied to develop rapid and high-throughput screening methods for this compound and its metabolites in various samples.
Table 2: Advanced Analytical Methodologies
| Technique | Focus Area for this compound | Advantage |
|---|---|---|
| Solid-Phase Extraction (SPE) | Pre-concentration from environmental or biological samples. mdpi.com | Increased sensitivity and removal of interfering substances. |
| LC-MS/MS | Quantification in complex matrices like plasma or water. mdpi.com | High selectivity and low detection limits. |
| GC-MS | Analysis of volatile derivatives or impurities. | Excellent separation for complex mixtures. |
Bio-Inspired Synthesis and Application Methodologies
Nature often provides elegant solutions to complex chemical challenges. Bio-inspired synthesis aims to mimic natural processes to create molecules and materials in a more sustainable and efficient manner. For this compound, this could involve enzymatic catalysis or the use of biological building blocks.
Enzymes, as highly specific and efficient catalysts, could be engineered to perform key steps in the synthesis of phenoxyisobutyrates. This approach can lead to reactions occurring under mild conditions (neutral pH, ambient temperature) with high stereoselectivity, reducing the need for harsh reagents and protecting groups.
Another avenue is the design of materials inspired by biological structures, such as the photosynthetic membrane of chloroplasts, for applications in photocatalysis. rsc.org Hierarchically porous materials, designed based on principles like Murray's Law, demonstrate improved mass transfer and could be functionalized with this compound derivatives for applications in catalysis or controlled release systems. nih.gov
Expansion into Niche Pharmaceutical and Agrochemical Applications
The core structure of this compound, containing both an ether linkage and an isobutyrate group, is present in various biologically active molecules, including fibrate drugs used to manage cholesterol. Future research will likely focus on leveraging this structural motif to develop novel compounds for niche applications in both the pharmaceutical and agrochemical sectors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
